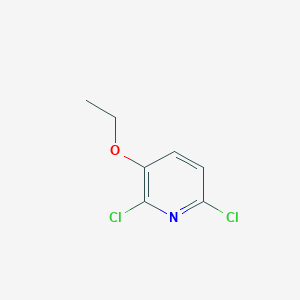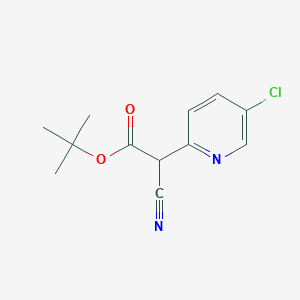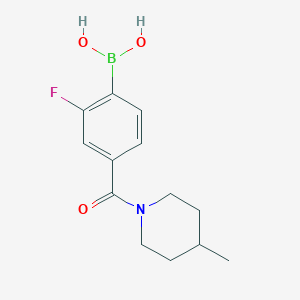
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H17BFNO3 . It has an average mass of 265.088 Da and a monoisotopic mass of 265.128540 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. One common method for synthesizing boronic acids involves the reaction of organometallic compounds with borate esters . Another approach is the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” can be represented by the InChI code 1S/C13H17BFNO3/c1-8-3-4-14(2)9(5-8)7-10-6-11(15)13(17)12(10)16/h6-8,14H,3-5H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid”, are commonly used in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .
Aplicaciones Científicas De Investigación
Synthesis of Bromobiphenyl Compounds
Boronic acids play a crucial role in the synthesis of complex organic molecules. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory materials, showcases the importance of boronic acids in facilitating cross-coupling reactions for the production of industrially relevant compounds. The development of practical synthesis methods for such intermediates highlights the versatility and utility of boronic acid derivatives in chemical synthesis (Qiu et al., 2009).
Chemosensors for Metal Ions and Anions
Boronic acid derivatives are instrumental in the development of chemosensors, with compounds like 4-Methyl-2,6-diformylphenol serving as platforms for the detection of various analytes. These chemosensors exhibit high selectivity and sensitivity, crucial for environmental monitoring and medical diagnostics. The ability to detect metal ions and anions showcases the potential of boronic acid derivatives in creating highly specific sensors (Roy, 2021).
Electrochemical Biosensors
Boronic acid derivatives are foundational in constructing electrochemical biosensors. These sensors exploit the selective binding capabilities of boronic acids to detect sugars, glycated hemoglobin, fluoride ions, and other analytes. Such sensors offer a non-enzymatic approach to glucose monitoring and have applications in medical diagnostics, showcasing the adaptability of boronic acid compounds in biosensing technologies (Wang et al., 2014).
Drug Precursors and Medical Diagnostics
The structural characteristics of boronic acid derivatives, such as 2-Aminoethyldiphenyl borinate, demonstrate their potential as drug precursors. These compounds interact with various biological targets, influencing immune, cardiovascular, gastrointestinal, and nervous systems. Their ability to modulate biological functions makes them candidates for developing new therapeutic agents (Rosalez et al., 2019).
Direcciones Futuras
The future directions of research involving “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” and similar compounds are likely to involve further exploration of their use in chemical reactions, particularly in the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is a key area of ongoing research .
Propiedades
IUPAC Name |
[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNIPBCDHBXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



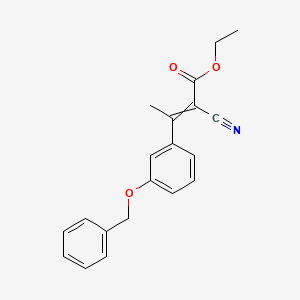
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
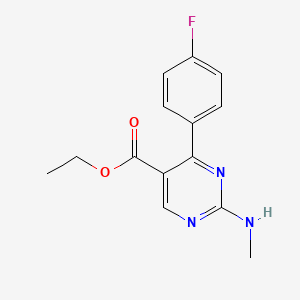
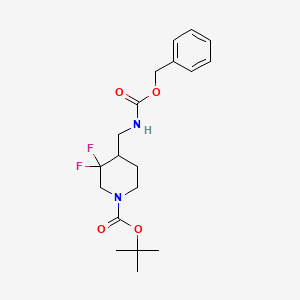
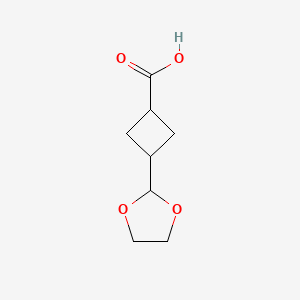
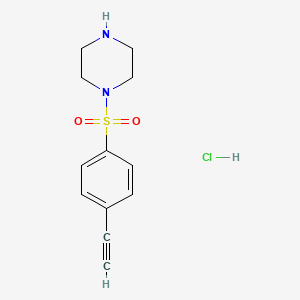
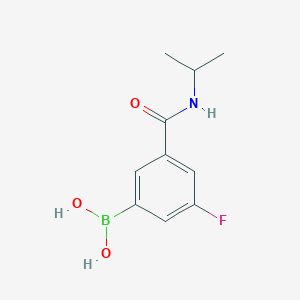
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
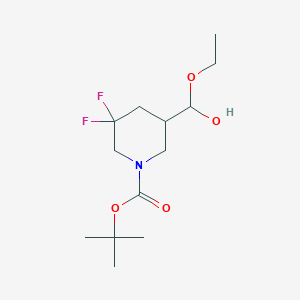
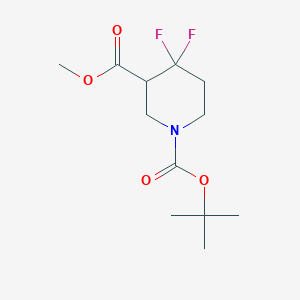
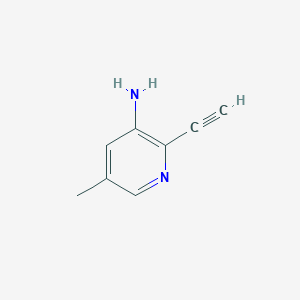
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
